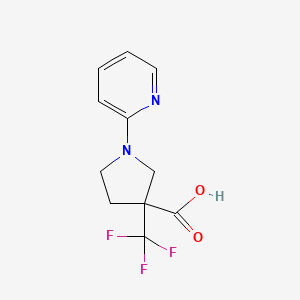

1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a pyridine ring, a trifluoromethyl group, and a pyrrolidine ring

Properties

IUPAC Name |

1-pyridin-2-yl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)10(9(17)18)4-6-16(7-10)8-3-1-2-5-15-8/h1-3,5H,4,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBRGLMHYGJSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)C(F)(F)F)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to pyrrolidine-3-carboxylic acids. For instance, compounds similar to 1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid have shown promising activity against multidrug-resistant Gram-positive pathogens and fungi. These studies indicate that modifications to the pyrrolidine structure can enhance antimicrobial efficacy, making these compounds potential candidates for treating infections caused by resistant strains such as Staphylococcus aureus and Candida auris .

2. Anticancer Properties

Research has also indicated the anticancer potential of pyrrolidine derivatives. A specific study demonstrated that certain analogs exhibited significant cytotoxic effects against human lung cancer cell lines (A549). The structure of these compounds, including the trifluoromethyl group, appears to play a critical role in their biological activity .

Neurological Applications

1. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to mitigate symptoms associated with neurological disorders such as epilepsy and anxiety. Certain studies have indicated that these compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems .

2. Treatment of Cognitive Disorders

In geriatric populations, compounds like 1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid may offer benefits in enhancing cognitive functions and alleviating symptoms associated with cognitive decline .

Synthesis and Derivatives

The synthesis of 1-(pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been explored through various methodologies, including asymmetric synthesis techniques that yield enantiomerically enriched products. These synthetic approaches are crucial for developing compounds with specific biological activities .

Case Studies and Research Findings

A selection of case studies provides insights into the applications of this compound:

Mechanism of Action

The mechanism of action for 1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, affecting their function and leading to biological effects. The exact pathways would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group.

3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the pyridine ring.

1-(Pyridin-2-yl)-3-methylpyrrolidine-3-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as drug candidates. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 260.22 g/mol

- IUPAC Name : 1-pyridin-2-yl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

- PubChem CID : 137698566

Research indicates that compounds containing a trifluoromethyl group can significantly influence biological pathways. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the potency of inhibitors against various enzymes and receptors, particularly in the context of G-protein-coupled receptors (GPCRs) and other pharmacological targets .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrrole derivatives, including 1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, have demonstrated promising results. The compound exhibits notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|---|

| 1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Staphylococcus aureus | 6.25 | Ciprofloxacin | 2 |

| 1-(Pyridin-2-yl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Escherichia coli | 12.5 | Isoniazid | 0.25 |

Case Studies

A study published in MDPI highlighted the synthesis and evaluation of various pyrrole derivatives for their antibacterial properties. The results indicated that modifications to the pyrrole ring system could lead to enhanced biological activity, particularly against resistant strains of bacteria .

In another study focusing on the pharmacokinetics of trifluoromethyl-containing compounds, it was found that such modifications could improve bioavailability and reduce side effects by altering metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.